2-(5-Methyl-1,3-thiazol-4-yl)-2,2-diphenylacetonitrile
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Overview
Description
4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential to modulate biological pathways and enzyme activities.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the thiazole ring with acetonitrile and diphenyl groups makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
6974-52-3 |
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Molecular Formula |
C18H14N2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(5-methyl-1,3-thiazol-4-yl)-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C18H14N2S/c1-14-17(20-13-21-14)18(12-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13H,1H3 |
InChI Key |
YSRSDZZYKLSIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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